molecular formula C7H13NO2 B14264566 4-Propylmorpholin-2-one CAS No. 148854-55-1

4-Propylmorpholin-2-one

Cat. No.: B14264566
CAS No.: 148854-55-1
M. Wt: 143.18 g/mol
InChI Key: MMPQUXMFHWBWOV-UHFFFAOYSA-N
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Description

4-Propylmorpholin-2-one is an organic compound with the molecular formula C7H13NO2 It is a derivative of morpholine, featuring a propyl group attached to the nitrogen atom and a ketone functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylmorpholin-2-one typically involves the reaction of morpholine with propyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of propyl bromide, resulting in the formation of 4-propylmorpholine. This intermediate is then oxidized to form this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Propylmorpholin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Propylmorpholin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Propylmorpholin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

    Morpholine: A parent compound with similar structural features but lacking the propyl group and ketone functionality.

    Piperidine: Another heterocyclic amine with a similar ring structure but different functional groups.

    N-Methylmorpholine: A derivative of morpholine with a methyl group instead of a propyl group.

Uniqueness: 4-Propylmorpholin-2-one is unique due to the presence of both the propyl group and the ketone functionality, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific structural features.

Properties

CAS No.

148854-55-1

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

4-propylmorpholin-2-one

InChI

InChI=1S/C7H13NO2/c1-2-3-8-4-5-10-7(9)6-8/h2-6H2,1H3

InChI Key

MMPQUXMFHWBWOV-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCOC(=O)C1

Origin of Product

United States

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